3-(azetidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole
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Overview
Description
3-(Azetidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole is a heterocyclic compound featuring an azetidine ring fused to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino alcohols or β-haloamines.
Construction of the Triazole Ring: The triazole ring is often formed via a [3+2] cycloaddition reaction between an azide and an alkyne.
Coupling of Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings under specific conditions, often using catalysts or reagents that facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the azetidine or triazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvent choice, temperature, and catalysts).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
3-(Azetidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound serves as a tool in studying biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yl)-4H-1,2,4-triazole: Lacks the propan-2-yl group, which may affect its chemical reactivity and biological activity.
4-(Propan-2-yl)-4H-1,2,4-triazole: Lacks the azetidine ring, which may influence its structural properties and applications.
3-(Azetidin-3-yl)-4-(methyl)-4H-1,2,4-triazole: Similar structure but with a methyl group instead of a propan-2-yl group, potentially altering its properties.
Uniqueness
3-(Azetidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole is unique due to the presence of both the azetidine and triazole rings, along with the propan-2-yl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1515383-71-7 |
---|---|
Molecular Formula |
C8H14N4 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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